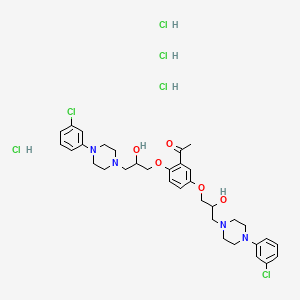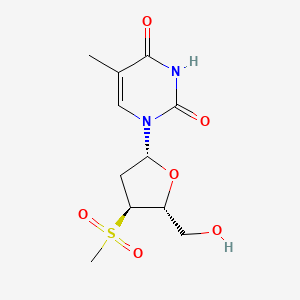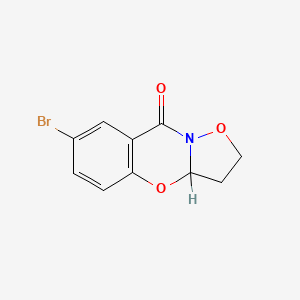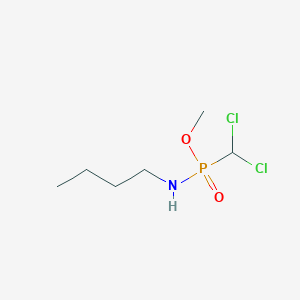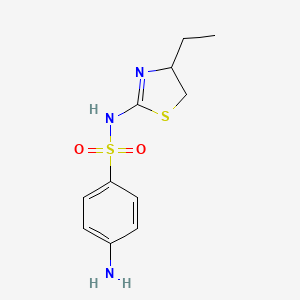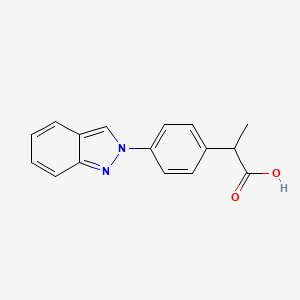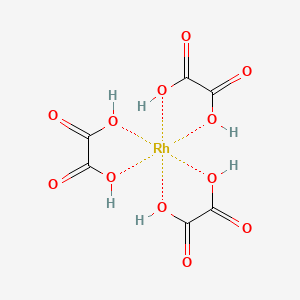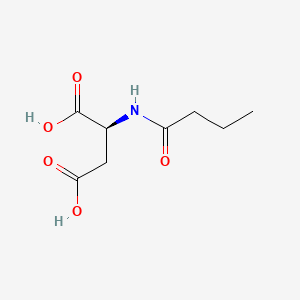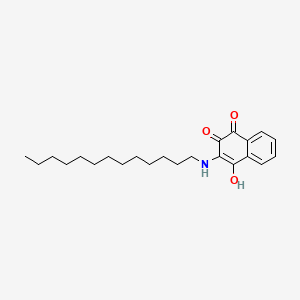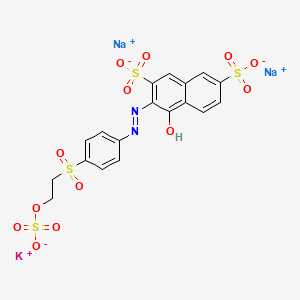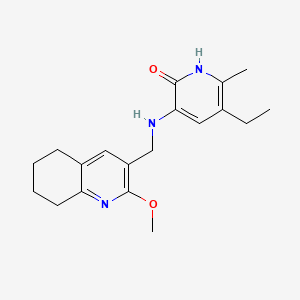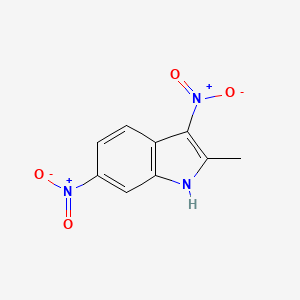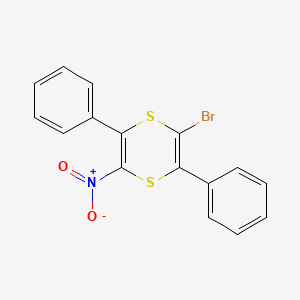
(5-Bromo-3,6-diphenyl-1,4-dithiin-2-yl)(hydroxy)azane oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-3,6-diphenyl-1,4-dithiin-2-yl)(hydroxy)azane oxide is a complex organic compound with a unique structure that includes bromine, phenyl groups, and a dithiin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-3,6-diphenyl-1,4-dithiin-2-yl)(hydroxy)azane oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the oxidation state of the compound, leading to different derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
(5-Bromo-3,6-diphenyl-1,4-dithiin-2-yl)(hydroxy)azane oxide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: May be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (5-Bromo-3,6-diphenyl-1,4-dithiin-2-yl)(hydroxy)azane oxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, altering their activity and leading to various biological outcomes. Detailed studies on the exact molecular targets and pathways are limited .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5-Bromo-3,6-diphenyl-1,4-dithiin-2-yl)(hydroxy)azane oxide include other dithiin derivatives and brominated phenyl compounds. Examples include:
- 2-Bromo-5-nitro-3,6-diphenyl-1,4-dithiin
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole .
Properties
CAS No. |
6317-70-0 |
|---|---|
Molecular Formula |
C16H10BrNO2S2 |
Molecular Weight |
392.3 g/mol |
IUPAC Name |
2-bromo-5-nitro-3,6-diphenyl-1,4-dithiine |
InChI |
InChI=1S/C16H10BrNO2S2/c17-15-13(11-7-3-1-4-8-11)22-16(18(19)20)14(21-15)12-9-5-2-6-10-12/h1-10H |
InChI Key |
SWKBBSCOHMIXAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=C(S2)Br)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


